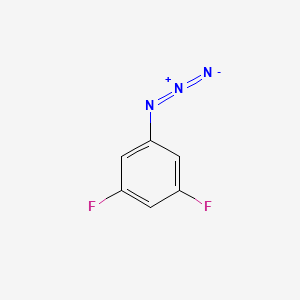
1-Azido-3,5-difluorobenzene
Cat. No. B2820316
Key on ui cas rn:
172289-63-3
M. Wt: 155.108
InChI Key: HWZAUOAEASHHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06642390B2
Procedure details


3,5-Difluoroaniline (64.5 g, 0.5 mol) is added to a solution of water (206 ml) and concentrated hydrochloric acid (116 ml). The resulting solution is stirred for 10 minutes and cooled to 0° C. A solution of sodium nitrate (37.4 g, 0.54 mol) in water (125 ml) is added in a dropwise manner. After being stirred for one hour, the mixture is filtered and the filtrate is cooled to 0° C. A solution of sodium azide (40.2 g, 0.62 mol) in water (125 ml) is added in a dropwise manner, and stirring is allowed to continue for 30 minutes. The reaction mixture is extracted with ether (3×250 ml), and the combined organic extracts are washed with saturated sodium bicarbonate solution (250 ml) and then brine (250 ml), and dried over sodium sulfate. Removal of the volatiles in vacuo affords pure title compound as a yellow liquid (70 g, 90%).






Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].Cl.[N+]([O-])([O-])=O.[Na+].[N-:16]=[N+:17]=[N-].[Na+]>O>[F:1][C:2]1[CH:3]=[C:4]([N:5]=[N+:16]=[N-:17])[CH:6]=[C:7]([F:9])[CH:8]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
64.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=C(C1)F
|
|
Name
|
|
|
Quantity
|
116 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
206 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
37.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
40.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution is stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After being stirred for one hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the filtrate is cooled to 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to continue for 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture is extracted with ether (3×250 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts are washed with saturated sodium bicarbonate solution (250 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine (250 ml), and dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the volatiles in vacuo
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)F)N=[N+]=[N-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 70 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

